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Abstract
Strobilurins are a vital class of agricultural fungicides inspired by natural products from various

basidiomycete fungi. Their potent and specific mode of action, inhibiting mitochondrial

respiration, has led to the development of numerous synthetic analogs that play a crucial role in

global food security. Understanding the intricate biosynthetic pathway of these compounds is

paramount for researchers, scientists, and drug development professionals seeking to engineer

novel derivatives with improved efficacy and resistance profiles. This in-depth technical guide

provides a comprehensive overview of the strobilurin biosynthesis pathway, detailing the

enzymatic players, their genetic underpinnings, key chemical intermediates, and the

experimental methodologies used to elucidate this complex process.

Introduction
Strobilurins, and the closely related oudemansins, are polyketide natural products first isolated

from fungi such as Strobilurus tenacellus and Oudemansiella mucida.[1] These compounds are

characterized by a unique β-methoxyacrylate toxophore, which is responsible for their potent

antifungal activity.[1] This toxophore targets the Qo site of complex III in the mitochondrial

electron transport chain, effectively inhibiting ATP synthesis and preventing fungal growth. The

commercial success of synthetic strobilurin analogs like azoxystrobin and kresoxim-methyl,

which were developed to enhance photostability and selectivity, underscores the importance of

this class of fungicides in modern agriculture.[2]
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The biosynthesis of strobilurins has been a subject of intense research, with significant

breakthroughs in recent years revealing a fascinating interplay of a dedicated gene cluster, a

highly reducing iterative polyketide synthase (PKS), and a series of unique tailoring enzymes.

This guide will delve into the molecular details of this pathway, providing the necessary

information for its study and potential manipulation.

The Strobilurin Biosynthetic Gene Cluster (BGC)
The genes responsible for strobilurin biosynthesis are organized in a contiguous cluster, a

common feature for secondary metabolite pathways in fungi. This gene cluster has been

identified and characterized in strobilurin-producing fungi like Strobilurus tenacellus.[3] The

core of the cluster is a highly reducing iterative Type I polyketide synthase (PKS), alongside

genes encoding an FAD-dependent oxygenase, O-methyltransferases, and other accessory

proteins.

Table 1: Genes in the Strobilurin Biosynthetic Gene Cluster of Strobilurus tenacellus
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Gene Proposed Function
Key
Domains/Characteristics

stpks1 Polyketide Synthase

Keto-synthase (KS), Acyl-

transferase (AT), Dehydratase

(DH), C-methyltransferase (C-

MeT), Enoyl-reductase (ER,

non-functional), Keto-

reductase (KR), Acyl carrier

protein (ACP)

str9 FAD-dependent oxygenase

Catalyzes the key oxidative

rearrangement to form the β-

methoxyacrylate toxophore.

str2 O-methyltransferase

Catalyzes the methylation of

the carboxyl group of the

strobilurin precursor.

str3 O-methyltransferase

Catalyzes the methylation of

the enol group to complete the

β-methoxyacrylate moiety.

stl2 Unknown ---

str4 Unknown ---

str8 Unknown ---

str10 Unknown ---

str11 Unknown ---

This table is a summary based on the identified gene cluster. The functions of all genes are not

yet fully elucidated.[3][4]

The Biosynthetic Pathway
The biosynthesis of strobilurin A proceeds through a series of well-defined enzymatic steps,

starting from a rare benzoyl-CoA starter unit. The pathway has been largely elucidated through
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a combination of isotopic labeling studies and heterologous expression of the biosynthetic

genes in the model fungus Aspergillus oryzae.[3][5]

Polyketide Chain Assembly
The pathway is initiated by the highly reducing iterative polyketide synthase, StPKS1. Unlike

many other PKSs, it utilizes benzoyl-CoA as a starter unit, which is derived from the

degradation of phenylalanine via cinnamate.[3][5] The PKS then catalyzes three successive

extensions with malonyl-CoA, incorporating one C-methylation from S-adenosyl methionine

(SAM) during the process. The final enzyme-bound tetraketide is released to yield the first

stable intermediate, prestrobilurin A.[3][5]

Formation of the β-Methoxyacrylate Toxophore
The crucial step in the biosynthesis is the formation of the β-methoxyacrylate toxophore from

prestrobilurin A. This transformation is catalyzed by the FAD-dependent oxygenase, Str9.[2][3]

The proposed mechanism involves the epoxidation of a double bond in prestrobilurin A,

followed by a rearrangement to form a formyl-carboxylic acid intermediate.[5]

Final Methylation Steps
The biosynthesis is completed by two regiospecific O-methylation reactions catalyzed by the

methyltransferases Str2 and Str3. Str2 first acts to methylate the carboxyl group of the

intermediate. Subsequently, Str3 catalyzes the methylation of the enol group, yielding the final

product, strobilurin A.
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(Polyketide Synthase)

Malonyl-CoA
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Figure 1: Simplified biosynthesis pathway of Strobilurin A.

Quantitative Data
The heterologous expression of the strobilurin biosynthetic gene cluster in Aspergillus oryzae

has enabled the production and quantification of strobilurin A and its intermediates. While

specific enzyme kinetic data is not yet widely available in the literature, production titers from

various engineered strains provide valuable insights into the efficiency of the pathway.

Table 2: Production of Strobilurin-Related Metabolites in Engineered Aspergillus oryzae Strains

Expressed
Genes

Precursor Fed
Major
Product(s)

Reported Yield Reference

stpks1 Benzoyl-SNAc Prestrobilurin A - [3]

Minimal gene set

+ str9
-

Formyl-

Carboxylic Acid

Intermediate

- [3]

Minimal gene set

+ str9 + str2
-

Carboxylic Acid

Intermediate

(methylated)

-

Full gene cluster -

Strobilurin A and

related

metabolites

> 100 mg/L [2]

S. tenacellus

(native producer)
-

Strobilurin A, B,

G

~30 mg/L

(Strobilurin A)
[3]

Note: "Minimal gene set" refers to the core genes required for the initial steps of the pathway.

Yields are approximate and may vary based on fermentation conditions.

Experimental Protocols
The elucidation of the strobilurin biosynthesis pathway has relied on a combination of genetic,

biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
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Heterologous Expression in Aspergillus oryzae
This protocol outlines the general steps for expressing the strobilurin biosynthetic genes in A.

oryzae using the pTYGS series of expression vectors.[4][6]

5.1.1. Vector Construction

Gene Amplification: Amplify the desired str genes from the genomic DNA of S. tenacellus

using high-fidelity DNA polymerase.

Yeast Recombination: Assemble the amplified genes into the pTYGS expression vectors

using homologous recombination in Saccharomyces cerevisiae. These vectors contain the

strong, inducible amyB promoter for high-level gene expression.

Vector Isolation: Isolate the assembled plasmids from yeast and transform them into E. coli

for amplification and sequence verification.

5.1.2. Aspergillus oryzae Transformation

Protoplast Preparation: Grow A. oryzae mycelia in a suitable liquid medium. Treat the

mycelia with a lytic enzyme mixture (e.g., Yatalase) to digest the cell walls and generate

protoplasts.

PEG-Mediated Transformation: Mix the purified protoplasts with the expression vectors and

polyethylene glycol (PEG) to facilitate DNA uptake.

Selection and Regeneration: Plate the transformed protoplasts on a selective regeneration

medium containing the appropriate antibiotic or nutritional marker. Incubate until

transformants appear.

5.1.3. Fermentation and Metabolite Extraction

Inoculation: Inoculate the confirmed transformants into a suitable production medium (e.g.,

DPY medium).

Induction: Induce gene expression by adding an inducer (e.g., starch or maltose for the

amyB promoter).
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Extraction: After a suitable incubation period, harvest the culture broth and mycelia. Extract

the metabolites using an organic solvent such as ethyl acetate.

Analysis: Analyze the crude extract for the presence of strobilurin and its intermediates using

LC-MS/MS.

Start: S. tenacellus gDNA

Amplify str genes (PCR)

Assemble genes into vectors
(Yeast Recombination)

Prepare pTYGS expression vectors

PEG-mediated Transformation

Prepare A. oryzae protoplasts

Select and regenerate transformants

Ferment and induce expression

Extract metabolites

Analyze by LC-MS/MS
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Figure 2: Workflow for heterologous expression of strobilurin genes.

LC-MS/MS Analysis of Strobilurins
This protocol provides a general method for the detection and quantification of strobilurins and

their precursors from fungal extracts.

5.2.1. Sample Preparation

Evaporate the organic extract to dryness under a stream of nitrogen.

Reconstitute the residue in a suitable solvent, typically the initial mobile phase of the LC

gradient.

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

5.2.2. Liquid Chromatography Conditions

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing

to a high percentage over several minutes to elute the compounds of interest.

Flow Rate: 0.3 - 0.5 mL/min.

Injection Volume: 5 - 10 µL.

5.2.3. Mass Spectrometry Conditions

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and

product ion pairs for each analyte need to be optimized. For unknown identification, a full
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scan or product ion scan can be used.

Key Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision

energy for each compound to achieve maximum sensitivity.

Conclusion
The elucidation of the strobilurin biosynthetic pathway represents a significant achievement in

natural product chemistry and fungal genetics. The identification of the gene cluster and the

successful reconstitution of the pathway in a heterologous host have not only provided a deep

understanding of how these potent antifungals are synthesized but have also opened up new

avenues for biosynthetic engineering. By manipulating the genes in this pathway, it is now

possible to create novel strobilurin derivatives with potentially improved properties. This

technical guide provides a solid foundation for researchers to delve into this fascinating area of

science, with the ultimate goal of developing next-generation fungicides to ensure a

sustainable and secure food supply.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b061175#biosynthesis-pathway-of-strobilurin-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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